Diisobutyl carbinol

Descripción

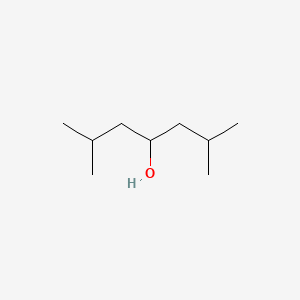

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(2)5-9(10)6-8(3)4/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQPUEQDBSPXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Record name | DIISOBUTYLCARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026802 | |

| Record name | 2,6-Dimethyl-4-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisobutylcarbinol appears as a colorless liquid. Flash point 162 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB], colourless liquid | |

| Record name | DIISOBUTYLCARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Heptanol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl carbinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diisobutylcarbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethyl-4-heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/386/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

352 °F at 760 mmHg (USCG, 1999), 176-177 °C @ 760 MM HG, 174.00 to 178.00 °C. @ 760.00 mm Hg | |

| Record name | DIISOBUTYLCARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL CARBINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutylcarbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (USCG, 1999), 162 °F OC | |

| Record name | DIISOBUTYLCARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL CARBINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOLUBLE IN ALCOHOL, ETHER, 0.445 mg/mL at 25 °C, insoluble in water; soluble in alcohol and ether | |

| Record name | DIISOBUTYL CARBINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutylcarbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethyl-4-heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/386/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.812 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.809 @ 21 °C/4 °C, DENSITY OF SATURATED AIR: 1.001; PERCENT IN SATURATED AIR: 0.027, 0.809-0.815 (20°) | |

| Record name | DIISOBUTYLCARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL CARBINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethyl-4-heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/386/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.97 (AIR= 1) | |

| Record name | DIISOBUTYL CARBINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.1 mmHg (USCG, 1999), 0.3 [mmHg], 0.21 MM HG @ 20 °C | |

| Record name | DIISOBUTYLCARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutyl carbinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOBUTYL CARBINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

108-82-7 | |

| Record name | DIISOBUTYLCARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethyl-4-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl carbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisobutylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Heptanol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethyl-4-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylheptan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-4-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ATE41R0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOBUTYL CARBINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutylcarbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-85 °F (USCG, 1999), FP: SETS TO GLASS BELOW -65 °C | |

| Record name | DIISOBUTYLCARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL CARBINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diisobutyl Carbinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl carbinol (DIBC), systematically known as 2,6-dimethyl-4-heptanol, is a branched-chain nonyl alcohol. It presents as a clear, colorless liquid with a mild, sweet odor.[1][2] Its unique properties, including a high boiling point and low water solubility, make it a versatile component in a variety of industrial applications.[3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its primary synthesis route.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is essential for its application in research, development, and manufacturing.

Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | 2,6-Dimethyl-4-heptanol | [4][5] |

| Synonyms | This compound (DIBC), Nonyl alcohol, Dimethyl heptanol | [1][4][5] |

| CAS Number | 108-82-7 | [4][5] |

| Chemical Formula | C₉H₂₀O | [4][5] |

| Molecular Weight | 144.25 g/mol | [5][6] |

| Appearance | Clear, colorless liquid | [4][7] |

| Odor | Mild, floral-like, sweet | [1][4] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Density | 0.812 g/cm³ | at 20°C | [4][8] |

| Boiling Point | 177.2 - 180.0 °C | at 760 mmHg | [4] |

| Melting Point | -65 °C (-85 °F) | [5][8] | |

| Flash Point | 62 °C (144 °F) | Closed Cup | [7] |

| Vapor Pressure | 0.14 mmHg | at 20°C | [4][5] |

| Vapor Density | 4.97 (air = 1) | [4][8] | |

| Solubility in Water | 0.06% w/w | at 20°C | [5] |

| Water in Solubility | 1.0% w/w | at 20°C | [5] |

| Refractive Index | 1.423 | at 20°C | [6] |

| Viscosity | 15.4 cP | at 20°C | [5][7] |

| Surface Tension | 26.0 dynes/cm | at 20°C | [5] |

| LogP (Octanol/Water Partition Coefficient) | 3.09 | [7] |

Experimental Protocols

The following sections detail generalized methodologies for the determination of key physical properties of liquid compounds such as this compound. These protocols are based on standard laboratory techniques.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is securely attached to the thermometer. The bottom of the test tube should be level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly is inserted into the Thiele tube, ensuring the sample is immersed in the oil.

-

The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for a precise and reproducible volume.

Materials:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to ±0.0001 g)

-

Sample of this compound

-

Distilled water (for calibration)

-

Thermometer

-

Acetone (for cleaning and drying)

Procedure:

-

The pycnometer is thoroughly cleaned with distilled water and acetone and then dried completely.

-

The mass of the clean, dry, and empty pycnometer is accurately determined using the analytical balance (m₁).

-

The pycnometer is filled with distilled water, ensuring no air bubbles are trapped. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The outside of the pycnometer is dried.

-

The mass of the pycnometer filled with distilled water is determined (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied and dried again.

-

The pycnometer is then filled with the this compound sample, following the same procedure as with the distilled water.

-

The mass of the pycnometer filled with this compound is determined (m₃). The temperature of the liquid is recorded.

-

The density of this compound is calculated using the following formula: Density_sample = [(m₃ - m₁) / (m₂ - m₁)] * Density_water where Density_water is the known density of water at the recorded temperature.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used as it confines the vapors, typically resulting in a lower flash point than an open-cup method.

Materials:

-

Pensky-Martens or similar closed-cup flash point tester

-

Sample of this compound

-

Ignition source (gas flame or electric igniter)

-

Thermometer

Procedure:

-

The sample cup of the tester is filled with this compound to the specified mark.

-

The lid, which contains the thermometer, stirrer, and ignition source port, is securely placed on the cup.

-

The sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the ignition source is applied by dipping it into the vapor space above the liquid surface through the port in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property that can be used for identification and purity assessment.

Materials:

-

Abbe refractometer

-

Sample of this compound

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol or other suitable cleaning solvent

-

Constant temperature water bath (optional, for high precision)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of the this compound sample are placed on the surface of the measuring prism using a clean dropper.

-

The illuminating prism is closed and locked.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the light and dark fields into the view of the eyepiece.

-

The dispersion correction knob is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, single borderline.

-

The adjustment knobs are used to center the borderline on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Chemical Synthesis

This compound is primarily produced through the catalytic hydrogenation of diisobutyl ketone (DIBK).[9] This process involves the reduction of the ketone functional group to a secondary alcohol.

Caption: Synthesis of this compound via Hydrogenation of Diisobutyl Ketone.

Chemical Reactivity and Stability

This compound is a stable compound under normal storage and handling conditions.[4] It is incompatible with strong oxidizing agents.[4] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[4] As a secondary alcohol, it can undergo typical alcohol reactions such as esterification with carboxylic acids and oxidation to the corresponding ketone (diisobutyl ketone).

Logical Relationship of Properties and Applications

The physical and chemical properties of this compound directly influence its primary applications.

Caption: Relationship between this compound's properties and its applications.

Conclusion

This compound possesses a well-defined set of physical and chemical properties that make it a valuable compound in various scientific and industrial fields. Its high boiling point, limited water solubility, and effective solvency for organic materials are key to its use as an industrial solvent, in coatings, and as a chemical intermediate. The standardized protocols for determining its properties ensure quality control and safe handling. The straightforward synthesis from diisobutyl ketone allows for its reliable production. This guide provides a foundational understanding of this compound for professionals in research and development.

References

- 1. phillysim.org [phillysim.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. WO2015059506A1 - Process for the production of disobutylcarbinol by hydrogenation of diisobutylketone - Google Patents [patents.google.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104355965A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. vernier.com [vernier.com]

- 8. JP6269026B2 - Production of this compound by hydrogenation of diisobutyl ketone - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

An In-depth Technical Guide to 2,6-Dimethyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2,6-dimethyl-4-heptanol. All quantitative data is presented in structured tables for ease of reference, and key experimental methodologies are detailed.

Compound Identification and Structural Formula

2,6-Dimethyl-4-heptanol is a branched-chain secondary alcohol.[1][2] Its structure consists of a seven-carbon chain with methyl groups at positions 2 and 6, and a hydroxyl group at position 4.[1][2] This structure is also known by several synonyms, most commonly as Diisobutylcarbinol.[3]

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 2,6-dimethylheptan-4-ol[3]

-

CAS Number: 108-82-7[3]

-

Molecular Formula: C₉H₂₀O[3]

-

Synonyms: Diisobutylcarbinol, 2,6-Dimethylheptan-4-ol, Diisobutylmethanol[1][2]

Physicochemical and Spectroscopic Properties

2,6-Dimethyl-4-heptanol is a colorless liquid with limited solubility in water but soluble in organic solvents like alcohol and ether.[1][3] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference(s) |

| Molecular Weight | 144.25 g/mol | [3] |

| Density | 0.809 g/mL at 25 °C | [4] |

| Boiling Point | 178 °C at 760 mmHg | [4] |

| Melting Point | Sets to a glass below -65 °C | [3] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [4] |

| Refractive Index (n20/D) | 1.423 | [4] |

| Vapor Density | 4.97 (Air = 1) | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [3] |

| InChI Key | HXQPUEQDBSPXTE-UHFFFAOYSA-N | [2][5] |

| SMILES | CC(C)CC(O)CC(C)C | [2] |

Synthesis and Experimental Protocols

A common and efficient method for the laboratory synthesis of 2,6-dimethyl-4-heptanol is the reduction of the corresponding ketone, 2,6-dimethyl-4-heptanone (diisobutyl ketone). This can be achieved using various reducing agents. An alternative approach involves a Grignard reaction.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol is based on established methods for the reduction of ketones to secondary alcohols.

Reaction: Reduction of 2,6-Dimethyl-4-heptanone

Materials:

-

2,6-Dimethyl-4-heptanone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2,6-dimethyl-4-heptanone (1 equivalent) in methanol at 0 °C (ice bath).

-

Slowly add sodium borohydride (1.1 equivalents) to the solution in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous layer to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with deionized water and saturated aqueous NH₄Cl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,6-dimethyl-4-heptanol.

-

The product can be further purified by fractional distillation if required.

Chemical Reactivity and Applications

As a secondary alcohol, 2,6-dimethyl-4-heptanol undergoes typical reactions such as oxidation to the corresponding ketone, esterification with carboxylic acids or their derivatives, and acid-catalyzed dehydration.[1][2]

Acid-Catalyzed Dehydration

When heated in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), 2,6-dimethyl-4-heptanol undergoes an E1 elimination reaction to form alkenes. The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a secondary carbocation intermediate. A subsequent deprotonation from an adjacent carbon yields the alkene.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol - Google Patents [patents.google.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. US3374246A - Preparation of 2, 4, 6-heptanetrione and 2, 6-dimethyl-4-pyranone - Google Patents [patents.google.com]

- 5. Dynamic Covalent Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

Diisobutyl Carbinol (CAS No. 108-82-7): A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl carbinol (DIBC), systematically known as 2,6-dimethyl-4-heptanol, is a nine-carbon branched-chain secondary alcohol. It is a clear, colorless liquid with a mild, sweet odor.[1][2] Its unique structure, characterized by steric hindrance around the hydroxyl group, imparts specific physical and chemical properties that make it a versatile compound in various industrial and laboratory applications.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methods, key applications, safety information, and spectroscopic data, to support its use in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing essential data for its handling, application, and process design.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 108-82-7 | [1][3] |

| Molecular Formula | C₉H₂₀O | [3] |

| Molecular Weight | 144.25 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, sweet, floral-like | [1][2][4] |

| Boiling Point | 178 - 180 °C at 760 mmHg | [1][4] |

| Melting Point | -65 °C (-85 °F) | [1][3] |

| Density | 0.809 - 0.812 g/cm³ at 20-25 °C | [1][4][5] |

| Refractive Index | 1.421 - 1.425 at 20 °C | [1][5][6] |

| Vapor Pressure | 0.14 - 0.3 mmHg at 20 °C | [1][3][4] |

| Vapor Density | 4.97 (Air = 1) | [3][4] |

| Viscosity | 15.4 cP at 20 °C | [1][2] |

| Surface Tension | 26.0 dynes/cm at 20 °C | [1][2] |

| Flash Point | 62 - 74 °C (144 - 165 °F) (closed cup) | [1][4][7] |

| Autoignition Temperature | ~257 °C (494 °F) | [3][8] |

Table 2: Solubility and Partitioning

| Parameter | Value | Reference(s) |

| Solubility in Water | 0.06% w/w at 20 °C (Insoluble) | [1][2][3] |

| Water in DIBC | 1.0% w/w at 20 °C | [1][2] |

| Solubility in Organic Solvents | Soluble in alcohol and ether; miscible with most organic solvents | [2][3] |

| Octanol/Water Partition Coefficient (logP) | 2.99 - 3.09 |

Synthesis of this compound

This compound is primarily synthesized through the reduction of its corresponding ketone, diisobutyl ketone (2,6-dimethyl-4-heptanone). This can be achieved through catalytic hydrogenation on an industrial scale or by using chemical reducing agents in a laboratory setting.

Industrial Synthesis: Catalytic Hydrogenation

The industrial production of this compound typically involves the catalytic hydrogenation of diisobutyl ketone.

-

Reaction: Diisobutyl ketone is reacted with high-purity hydrogen gas in the presence of a Raney nickel catalyst.

-

Conditions: The reaction is carried out at elevated temperatures (100-280 °C) and pressures (0.8-3.8 MPa).

-

Outcome: This process results in a high yield (>99%) of this compound. The product is then purified by filtration to remove the catalyst.

Laboratory Synthesis: Sodium Borohydride Reduction

A common and convenient laboratory-scale synthesis involves the reduction of diisobutyl ketone using sodium borohydride.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diisobutyl ketone in a suitable alcohol solvent, such as methanol or ethanol, at a concentration of approximately 1-2 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. A molar ratio of approximately 1.1 to 1.5 equivalents of NaBH₄ to the ketone is typically used.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the diisobutyl ketone spot.

-

Quenching: Once the reaction is complete, slowly add a dilute aqueous acid (e.g., 1 M HCl) to quench the excess sodium borohydride and neutralize the resulting alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Applications

This compound's properties make it a valuable component in several applications.

Solvent

It serves as a high-boiling, slow-evaporating solvent, which is advantageous in the formulation of coatings, lacquers, and printing inks.[1][2] Its low surface tension and miscibility with most organic solvents contribute to good flow and leveling of the final product.[2]

Frothing Agent

In the mining industry, this compound is used as a frothing agent in ore flotation processes. It helps to create a stable froth that carries the desired mineral particles to the surface for collection.

Experimental Protocol for Ore Flotation (General):

-

Pulp Preparation: The ore is ground to a fine powder and mixed with water to form a slurry or pulp.

-

Reagent Addition: A collector, which selectively binds to the surface of the desired mineral, is added to the pulp.

-

Frother Addition: this compound is added as a frother to the pulp. The dosage is optimized based on the specific ore and flotation conditions.

-

Flotation: Air is bubbled through the pulp in a flotation cell. The hydrophobic mineral particles, coated with the collector, attach to the air bubbles and rise to the surface, forming a mineral-rich froth.

-

Froth Collection: The froth is skimmed off, and the concentrated mineral is recovered.

Chemical Intermediate

This compound is a precursor in the synthesis of other chemicals, including:

-

Surfactants: Through reactions such as ethoxylation.

-

Plasticizers: By esterification with various carboxylic acids.

-

Lubricant Additives: To improve the performance of lubricating oils.

Safety and Toxicology

Table 3: Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 3560 mg/kg | [4] |

| LD50 | Mouse | Oral | 3530 mg/kg | [4] |

| LD50 | Rabbit | Skin | 4600 mg/kg | [4] |

Handling and Safety Precautions:

-

Hazards: this compound is a combustible liquid and may cause skin and eye irritation.[1][4] Inhalation of vapors may cause respiratory tract irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[4]

-

Handling: Use in a well-ventilated area and wash thoroughly after handling.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4] Keep containers tightly closed.[1]

Spectroscopic Data

Infrared (IR) Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands for an alcohol. A strong, broad peak is observed in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ region. A distinct C-O stretching band is also present around 1050-1150 cm⁻¹.

Mass Spectrum

The mass spectrum of this compound does not typically show a prominent molecular ion peak (m/z = 144) due to facile fragmentation. Common fragments observed include those resulting from the loss of water (m/z = 126) and cleavage of the C-C bonds adjacent to the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show a complex pattern of signals corresponding to the different protons in the molecule. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet. The methyl protons of the isobutyl groups would likely appear as doublets, and the methylene and methine protons would also show characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the non-equivalent carbon atoms in the molecule, with the carbon attached to the hydroxyl group resonating at a characteristic downfield shift.

References

- 1. Human Metabolome Database: Showing metabocard for Diisobutylcarbinol (HMDB0031153) [hmdb.ca]

- 2. 2,6-Dimethyl-4-heptanol | C9H20O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. 2,6-Dimethyl-4-heptanol | C9H20O | CID 7957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Diisobutylcarbinol (FDB003167) - FooDB [foodb.ca]

- 5. monumentchemical.com [monumentchemical.com]

- 6. 4-HEPTANOL(589-55-9) 13C NMR spectrum [chemicalbook.com]

- 7. hedinger.de [hedinger.de]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Diisobutyl Carbinol from Diisobutyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diisobutyl carbinol (2,6-dimethyl-4-heptanol) from diisobutyl ketone (2,6-dimethyl-4-heptanone). This compound is a valuable organic solvent and chemical intermediate.[1] This document details three primary synthetic methodologies: catalytic hydrogenation, sodium borohydride reduction, and lithium aluminum hydride reduction. Each method is presented with detailed experimental protocols, quantitative data, reaction mechanisms, and safety considerations. The guide also includes a comparative analysis of the different synthetic routes and full characterization data for the final product, including spectroscopic analysis.

Introduction

This compound (DIBC) is a nine-carbon branched-chain alcohol. It is a colorless liquid with a mild odor, finding applications as a solvent in coatings and a chemical intermediate in various manufacturing processes.[1] The synthesis of DIBC is most commonly achieved through the reduction of the corresponding ketone, diisobutyl ketone (DIBK). This guide explores the most prevalent and effective methods for this transformation, providing researchers and drug development professionals with the necessary information to select and perform the optimal synthesis for their needs.

Synthetic Methodologies

The reduction of diisobutyl ketone to this compound can be effectively accomplished through several pathways. This guide focuses on three principal methods:

-

Catalytic Hydrogenation: A widely used industrial method involving the use of a metal catalyst and hydrogen gas.

-

Sodium Borohydride (NaBH₄) Reduction: A common laboratory-scale method employing a mild and selective reducing agent.

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful, non-selective reduction method for ketones.

Catalytic Hydrogenation

Catalytic hydrogenation is a robust and high-yielding method for the synthesis of this compound from diisobutyl ketone. This process is particularly suited for large-scale industrial production.

Caption: Catalytic hydrogenation of diisobutyl ketone to this compound.

The following protocol is adapted from patent literature, which demonstrates a high-yield synthesis.[2]

-

Reactor Preparation: A high-pressure reactor is charged with 500 grams of diisobutyl ketone and 20 grams of Raney nickel catalyst.

-

Hydrogenation: The reactor is sealed and purged with high-purity hydrogen gas (99.999%). The hydrogen pressure is then increased to the desired level (see table below). The reaction mixture is heated to the specified temperature and stirred for the designated reaction time.

-

Work-up: After the reaction is complete, the reactor is cooled, and the excess hydrogen pressure is carefully released. The reaction mixture is filtered to remove the Raney nickel catalyst. The filtrate is the this compound product, which can be further purified if necessary.

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Raney Nickel | 100 | 0.8 | 17 | >99 | - | >99 | [2] |

| Raney Nickel | 200 | 0.8 | 12 | >99 | - | >99 | [2] |

| Raney Nickel | 260 | 0.8 | - | >99 | - | >99 | [2] |

| Cu/Cr | 140 | - | 3.3 | 96.2 | >99.9 | ~96.2 | [3] |

| Cu/Cr | 150 | - | 2.5 | 97.0 | >99.9 | ~97.0 | [3] |

| Cu/Cr | 170 | - | 2.0 | - | - | - | [3] |

| Cu/Cr | - | 4.0 | 1.7 | 98.6 | >99.9 | ~98.6 | [3] |

Note: Yield is estimated from conversion and selectivity where not explicitly stated.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride and is known for its selectivity in reducing aldehydes and ketones.[4] It is a convenient and safer option for laboratory-scale synthesis.

Caption: Sodium borohydride reduction of diisobutyl ketone.

This protocol describes a rapid, solventless method for the reduction of diisobutyl ketone.[5]

-

Reagent Preparation: A mixture of 200 mg of sodium borohydride and 400 mg of silica gel are ground together using a mortar and pestle to create the supported reducing agent.

-

Reaction Setup: The sodium borohydride/silica mixture is combined with 600 mmol of diisobutyl ketone in a 50 mL PTFE-lined glass microwave reaction vessel and mixed thoroughly.

-

Microwave Irradiation: The vessel is securely capped and placed in a microwave reactor. It is then irradiated at 75% power (900 W) for 10 minutes.

-

Work-up and Isolation: The resulting alcohol product is extracted from the solid support with 5 mL of diethyl ether and gravity filtered through a fritted funnel. The solvent is removed in vacuo to yield the this compound product.

| Method | Time | Conversion (%) | Reference |

| Microwave-assisted, solventless | 10 min | 63 | [5] |

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a potent and non-selective reducing agent capable of reducing a wide range of carbonyl compounds, including ketones, to their corresponding alcohols.[6] Due to its high reactivity, special care must be taken when handling this reagent.

Caption: Lithium aluminum hydride reduction of diisobutyl ketone.

A specific, detailed protocol with yield for the LiAlH₄ reduction of diisobutyl ketone was not found in the searched literature. The following is a general procedure for the LiAlH₄ reduction of a ketone.

-

Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is flushed with dry nitrogen. A suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the flask and cooled in an ice bath.

-

Addition of Ketone: A solution of diisobutyl ketone in the same dry solvent is added dropwise to the LiAlH₄ suspension with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time or until the reaction is complete (monitored by TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution in an ice bath. The resulting granular precipitate is filtered off, and the filter cake is washed with ether.

-

Isolation: The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation.

Reaction Mechanisms

Catalytic Hydrogenation

The mechanism of catalytic hydrogenation of a ketone involves the following steps:

-

Adsorption: Both the diisobutyl ketone and hydrogen gas adsorb onto the surface of the metal catalyst.

-

Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and broken by the catalyst, forming metal-hydride bonds.

-

Hydride Transfer: A hydride from the catalyst surface adds to the electrophilic carbonyl carbon of the ketone.

-

Second Hydrogen Transfer: A second hydrogen atom (as a proton or radical, depending on the specific mechanism) adds to the oxygen of the resulting alkoxide intermediate.

-

Desorption: The newly formed this compound desorbs from the catalyst surface, regenerating the active catalytic site.

Caption: Workflow for the catalytic hydrogenation of a ketone.

Hydride Reduction (NaBH₄ and LiAlH₄)

The reduction of ketones with sodium borohydride and lithium aluminum hydride proceeds via a nucleophilic addition mechanism.

-

Nucleophilic Attack: A hydride ion (H⁻) from the borohydride or aluminohydride complex attacks the electrophilic carbonyl carbon of the diisobutyl ketone. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

-

Protonation: The resulting alkoxide is protonated by a protic solvent (in the case of NaBH₄) or during the aqueous workup (for both NaBH₄ and LiAlH₄) to yield the final this compound product.

Caption: General mechanism for the hydride reduction of a ketone.

Comparative Analysis of Synthesis Methods

| Feature | Catalytic Hydrogenation (Raney Ni) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Yield | Excellent (>99%)[2] | Moderate (63% in one study)[5] | Expected to be high, but specific data for DIBK is lacking. |

| Selectivity | High for C=O reduction. | Highly selective for aldehydes and ketones.[4] | Non-selective, reduces many functional groups.[6] |

| Scalability | Excellent, suitable for industrial scale. | Good for lab scale, can be scaled up. | More challenging to scale up due to safety concerns. |

| Safety | Requires handling of flammable H₂ gas and pyrophoric catalyst. | Relatively safe to handle. | Highly reactive and pyrophoric, reacts violently with water. Requires stringent safety protocols. |

| Cost | Catalyst can be expensive, but is reusable. H₂ is relatively cheap. | Moderately priced. | More expensive than NaBH₄. |

| Reaction Conditions | Elevated temperature and pressure. | Mild conditions (often room temperature). | Requires anhydrous conditions and careful temperature control. |

Product Characterization: this compound

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O | [7] |

| Molecular Weight | 144.25 g/mol | [7] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 178 °C at 760 mmHg | [8] |

| Melting Point | -65 °C | [9] |

| Density | 0.809 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.423 | [10] |

Spectroscopic Data

-

¹H NMR: A ¹H NMR spectrum of 2,6-dimethyl-4-heptanol is available in the SpectraBase database.[11]

-

¹³C NMR: A ¹³C NMR spectrum of 2,6-dimethyl-4-heptanol is available in the SpectraBase database.[7]

-

Mass Spectrometry: The mass spectrum of 2,6-dimethyl-4-heptanol shows prominent peaks at m/z 87, 111, and 126.[12][13] The peak at m/z 126 likely corresponds to the loss of a water molecule from the molecular ion.[12] The peak at m/z 111 can result from the subsequent loss of a methyl group.[12] The fragment at m/z 87 may arise from the loss of an ethyl group from the m/z 111 fragment.[12] The NIST WebBook provides a mass spectrum for 2,6-dimethyl-4-heptanol.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum of 2,6-dimethyl-4-heptanol is available from the Sadtler Research Laboratories IR Grating Collection.[7] The NIST WebBook also provides an IR spectrum.[15] A broad peak characteristic of an O-H stretch would be expected around 3200-3600 cm⁻¹.

Purification

The primary method for purifying this compound is distillation . Given its boiling point of 178 °C at atmospheric pressure, vacuum distillation is recommended to prevent decomposition at high temperatures. The crude product from the synthesis is transferred to a distillation apparatus, and the fraction boiling at the appropriate temperature under reduced pressure is collected. The exact boiling point will depend on the applied vacuum.

Safety and Handling

-

Diisobutyl Ketone: Combustible liquid. Handle in a well-ventilated area and avoid contact with skin and eyes.

-

This compound: Combustible liquid.[8] Similar handling precautions as the starting material.

-

Hydrogen Gas: Highly flammable. Use in a well-ventilated area, away from ignition sources. Ensure proper grounding of equipment.

-

Raney Nickel: Pyrophoric when dry. It should be kept wet with a solvent (usually water) at all times. Handle under an inert atmosphere if possible.

-

Sodium Borohydride: Can react with water to produce hydrogen gas. Handle in a well-ventilated area.

-

Lithium Aluminum Hydride: Extremely reactive and pyrophoric. Reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite. Must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use. Appropriate personal protective equipment (fire-retardant lab coat, safety glasses, and gloves) is essential. A Class D fire extinguisher for combustible metals should be readily available.

Conclusion

The synthesis of this compound from diisobutyl ketone can be achieved through several effective methods. Catalytic hydrogenation offers high yields and is ideal for large-scale production, though it requires specialized equipment for handling hydrogen gas and pyrophoric catalysts. For laboratory-scale synthesis, sodium borohydride provides a safer and more convenient option, albeit with potentially lower yields depending on the specific protocol. Lithium aluminum hydride is a powerful reducing agent that can also be used, but its high reactivity necessitates stringent safety precautions. The choice of method will depend on the desired scale of the reaction, available equipment, and safety considerations. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the successful synthesis and identification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. JP6269026B2 - Production of this compound by hydrogenation of diisobutyl ketone - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride [article.sapub.org]

- 6. 4-Heptanol, 2,6-dimethyl- (CAS 108-82-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2,6-Dimethyl-4-heptanol | C9H20O | CID 7957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions [pubmed.ncbi.nlm.nih.gov]

- 10. 2,6-Dimethyl-4-heptanol 80 108-82-7 [sigmaaldrich.com]

- 11. spectrabase.com [spectrabase.com]

- 12. brainly.com [brainly.com]

- 13. Solved In the mass spectrum of 2,6-dimethyl-4-heptanol there | Chegg.com [chegg.com]

- 14. 4-Heptanol, 2,6-dimethyl- [webbook.nist.gov]

- 15. 4-Heptanol, 2,6-dimethyl- [webbook.nist.gov]

Diisobutyl Carbinol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diisobutyl carbinol (DIBC), also known as 2,6-dimethyl-4-heptanol. Understanding the solubility of DIBC is critical for its application as a solvent, reaction medium, and in the formulation of various products across the pharmaceutical and chemical industries.

Core Concepts: Solubility of this compound

This compound is a branched-chain secondary alcohol. Its molecular structure, featuring a hydroxyl group and significant nonpolar hydrocarbon character, dictates its solubility behavior. The hydroxyl group allows for hydrogen bonding, promoting solubility in polar solvents, while the bulky isobutyl groups contribute to its affinity for nonpolar organic solvents.

Generally, DIBC is characterized by its broad miscibility with a wide range of organic solvents.[1][2] It is considered very slightly soluble in water.[1][3]

Quantitative Solubility Data

| Solvent | Formula | Type | Solubility | Temperature (°C) | Citation(s) |

| Water | H₂O | Protic, Polar | 0.06% (w/w) | 20 | [3][4] |

| Water in DIBC | - | - | 1.0% (w/w) | 20 | [3][4] |

| Alcohol | ROH | Protic, Polar | Soluble/Miscible | Not Specified | [5][6] |

| Ether | ROR' | Aprotic, Polar | Soluble/Miscible | Not Specified | [5][6] |

| Most Organic Solvents | - | - | Miscible | Not Specified | [1][2] |

Experimental Protocol: Determination of Solubility

The following provides a generalized, yet detailed, methodology for determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Volumetric flasks (Class A)

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Vials with screw caps

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature. d. Agitate the mixtures using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled micropipette to match the equilibration temperature. c. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved solute. d. Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: a. Prepare a series of calibration standards of this compound in the selected solvent. b. Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID). c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. b. Express the solubility in desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining DIBC solubility.

References

Spectroscopic Profile of Diisobutyl Carbinol: A Technical Guide

Introduction

Diisobutyl carbinol, systematically known as 2,6-dimethyl-4-heptanol, is a secondary alcohol with the chemical formula C9H20O. It finds applications as a solvent and as an intermediate in the synthesis of various chemical products. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with detailed experimental protocols and data visualization.

Chemical Structure and Properties

-

IUPAC Name: 2,6-Dimethyl-4-heptanol

-

Synonyms: this compound, DIBC

-

CAS Number: 108-82-7

-

Molecular Formula: C9H20O

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | m | 1H | H-4 (CH-OH) |

| ~1.7 | m | 2H | H-2, H-6 (CH) |

| ~1.2 | m | 4H | H-3, H-5 (CH₂) |

| ~0.9 | d | 12H | H-1, H-7, H-1', H-7' (CH₃) |

| ~1.5 (broad) | s | 1H | OH |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~70 | CH | C-4 |

| ~48 | CH₂ | C-3, C-5 |

| ~25 | CH | C-2, C-6 |

| ~23 | CH₃ | C-1, C-7, C-1', C-7' |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3360 | Strong, Broad | O-H | Stretching |

| ~2955, 2870 | Strong | C-H | Stretching (Alkyl) |

| ~1465 | Medium | C-H | Bending (CH₂, CH₃) |

| ~1380 | Medium | C-H | Bending (CH₃) |

| ~1120 | Strong | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound exhibits several characteristic fragments.

Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 126 | Moderate | [M - H₂O]⁺ |

| 111 | Moderate | [M - H₂O - CH₃]⁺ |

| 87 | High | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 57 | High | [C₄H₉]⁺ (Isobutyl cation) |

| 43 | Very High | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid sample)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Pipettes

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

Place approximately 0.5 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

-

Add 1-2 drops of this compound to the NMR tube.

-

Cap the tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm, centered around 5 ppm.

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and reference the TMS peak to 0.00 ppm.

-

Integrate all signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of neat this compound.

Materials:

-

This compound (liquid sample)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and H₂O).

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing and Cleaning:

-